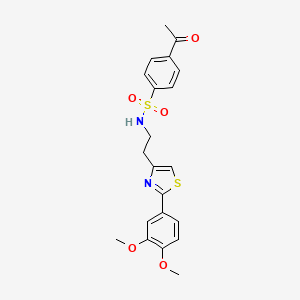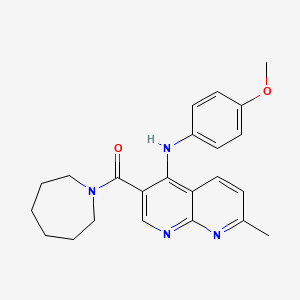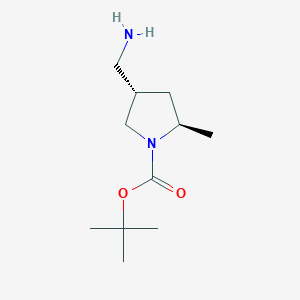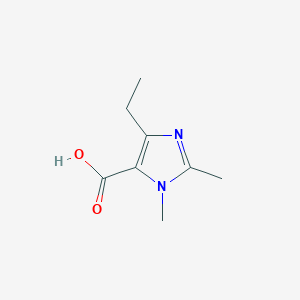
N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals . It also contains a benzylpiperidin-4-yl group, which is a common structure in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperidine derivatives, for example, have been involved in various intra- and intermolecular reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, sulfonamides often form hydrogen bonds, which could affect the compound’s solubility and stability .Scientific Research Applications
Cyclooxygenase-2 Inhibitors
A study by Penning et al. (1997) elaborates on the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, including N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. These compounds were evaluated for their ability to block cyclooxygenase-2 (COX-2), leading to the identification of potent and selective inhibitors of COX-2. This research is crucial in the development of anti-inflammatory drugs (Penning et al., 1997).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, studying their inhibitory effects on carbonic anhydrase isoenzymes and acetylcholinesterase. These compounds showed superior inhibition activity compared to reference drugs, indicating their potential in developing new therapeutics (Kucukoglu et al., 2016).
Anticancer and Anti-HCV Agent Potential
A study by Küçükgüzel et al. (2013) on celecoxib derivatives, which include similar sulfonamide compounds, evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research highlights the diverse therapeutic potentials of these compounds, especially in treating cancer and hepatitis C (Küçükgüzel et al., 2013).
Antiproliferative Activities
Research by Mert et al. (2014) involved the synthesis of pyrazole-sulfonamide derivatives, including compounds similar to this compound, and their evaluation for antiproliferative activities. This study adds to the growing body of evidence supporting the anticancer potential of sulfonamide derivatives (Mert et al., 2014).
Quantum Mechanical Calculations and Spectroscopic Investigations
A study by Govindasamy and Gunasekaran (2015) involved quantum mechanical calculations and spectroscopic investigations of similar sulfonamide derivatives. This research provides a deeper understanding of the molecular structure and properties of these compounds, which is vital for their application in drug development (Govindasamy & Gunasekaran, 2015).
Mechanism of Action
Target of Action
The compound N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Mode of Action
It is known that n-benzylpiperidines can interact with various receptors and enzymes in the body, influencing physiological processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-15-19(16(2)22(3)21-15)26(24,25)20-13-17-9-11-23(12-10-17)14-18-7-5-4-6-8-18/h4-8,17,20H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXMLAFLMMUBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2418579.png)
![1-cyclohexyl-N-[(5-methylfuran-2-yl)methyl]methanamine](/img/structure/B2418580.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2418583.png)
![Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2418586.png)



![2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2418590.png)


![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418597.png)
![N-(2-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2418599.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone](/img/structure/B2418601.png)
